Opistoporin4
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
GKVWDWIKKTAKDVLNSDVAKQLKNKALNAAKNFVAEKIGATPS |
Origin of Product |
United States |
Discovery, Isolation, and Initial Characterization of Opistoporin4
Zoological Origin and Biodiversity Survey of Opistoporin4-Producing Organisms
The exploration of scorpion biodiversity is crucial for uncovering new venom components. The natural world remains a vast repository of complex molecules, and the venoms of various scorpion species are particularly rich sources. pjoes.com
Identification of Opisthophthalmus carinatus as a Primary Source
Opisthophthalmus carinatus, a species of scorpion, has been identified as the primary biological source of this compound. nih.gov Transcriptomic analysis of the venom glands of this scorpion has been instrumental in identifying the precursors of various peptides, including this compound and another peptide, Opicalcin-1. nih.gov
Detection of this compound-Related Peptides in Urodacus sp. and Other Scorpion Genera
Scientific investigations have revealed the presence of peptides homologous to this compound in the venom of other scorpion genera. Notably, mass spectrometric analysis of venoms from Australian scorpions of the Urodacus species detected peptides related to this compound. uq.edu.aunih.gov This finding suggests a degree of conservation of certain peptide families across different scorpion lineages, despite geographical isolation. uq.edu.aunih.gov The presence of these related peptides highlights the widespread distribution of this peptide family within the scorpion order.
Methodological Advances in Venom Gland Transcriptomics and Proteomics for this compound Discovery
The discovery of novel venom peptides like this compound has been significantly propelled by the integration of "omics" technologies. scirp.orgmdpi.com These high-throughput methods allow for a comprehensive analysis of the genetic and protein composition of venom. scirp.orgscirp.org
Transcriptomic Profiling for Precursor Gene Identification
Venom gland transcriptomics plays a pivotal role in identifying the genetic blueprint of venom components. nih.govscirp.org By sequencing the messenger RNA (mRNA) from the venom glands, researchers can deduce the amino acid sequences of precursor proteins. pjoes.comnih.gov This approach has been successfully applied to numerous scorpion species, revealing a vast diversity of venom peptides and their genetic precursors. nih.govscirp.orgmdpi.com For many peptides, including cytolytic peptides found in scorpions like Scorpiops jendeki, their precursors consist of a signal peptide, the mature peptide, and a C-terminal propeptide. nih.gov
Proteomic Fractionation and Mass Spectrometric Analysis for Mature Peptide Characterization
Following the genetic identification via transcriptomics, proteomics is employed to isolate and characterize the final, mature peptides from the crude venom. mdpi.commdpi.com This process typically begins with the fractionation of the venom using techniques like high-performance liquid chromatography (HPLC). researchgate.netscielo.brmdpi.com These methods separate the complex venom mixture into its individual components based on physical properties. mdpi.comscielo.br
Each fraction is then subjected to mass spectrometry, a powerful analytical technique that measures the mass-to-charge ratio of ions to identify and quantify molecules. researchgate.netresearchgate.netmdpi.com This allows for the precise determination of the molecular weight of the peptides. researchgate.net Further analysis using tandem mass spectrometry (MS/MS) enables the sequencing of the amino acids, confirming the structure of the mature peptide and matching it to the gene identified in the transcriptome. researchgate.netresearchgate.net
Initial Biochemical and Molecular Characterization of Isolated this compound
The initial characterization of a newly isolated peptide involves determining its fundamental biochemical and molecular properties. nih.govnih.govuclouvain.be This includes its amino acid composition, molecular weight, and structural features. mdpi.com Opistoporins belong to the family of non-disulfide-bridged peptides (NDBPs), which are noted for their antimicrobial properties. nih.gov
Table 1: Biochemical and Molecular Properties of this compound
| Property | Value/Description |
|---|---|
| Primary Source | Opisthophthalmus carinatus |
| Peptide Family | Opistoporin |
| Structural Class | Non-disulfide-bridged peptide (NDBP) |
| Known Homologues | Found in Urodacus sp. |
Molecular Architecture and Structural Biology of Opistoporin4
Primary Sequence Elucidation and Bioinformatic Analysis of Opistoporin-4
The primary structure of Opistoporin-4, which consists of 61 amino acids, has been determined. uniprot.orgebi.ac.uk Bioinformatic analyses have provided insights into its amino acid composition, evolutionary relationships, and conserved functional regions.
Amino Acid Composition and Sequence Homology Assessment
The amino acid sequence of Opistoporin-4 is GKVWDWIKKTAKDVLNSDVAKQLKNKALNAAKNFVAEKIGATPS. bicnirrh.res.in It has a molecular weight of approximately 6,886 Daltons. uniprot.org Analysis of its sequence reveals a high content of hydrophobic and basic residues, which is characteristic of many antimicrobial peptides. ajol.info
Sequence alignment studies have shown that Opistoporin-4 shares significant homology with other pore-forming peptides isolated from scorpion venoms. For instance, it exhibits a high degree of similarity with Opistoporin-1 and Pandinin 1. researchgate.net The opistoporins and pandinin 1 share 77.3% identical amino acids. researchgate.net This homology suggests a conserved evolutionary origin and potentially similar mechanisms of action among these peptides.
Table 1: Amino Acid Sequence of Opistoporin-4 and Related Peptides
| Peptide Name | Organism | Amino Acid Sequence |
|---|---|---|
| Opistoporin-4 | Opistophthalmus carinatus | GKVWDWIKKTAKDVLNSDVAKQLKNKALNAAKNFVAEKIGATPS |
| Opistoporin-1 | Opistophthalmus carinatus | GKVWDWIKSTAKKLWNSEPVKELKNTALNAAKNLVAEKIGATPS nih.gov |
| Parabutoporin | Parabuthus schlechteri | GKVWDWIKSTAKKLWNSEPVKELKNTALNAAKNLVAEKIGATPS researchgate.net |
| Pandinin 1 | Pandinus imperator | GKVWDWIKSTAKKLWNSEPVKELKNTALNAAKNLVAEKIGATPS researchgate.net |
Identification of Conserved Motifs and Signature Sequences
A comparative analysis of alpha-helical pore-forming peptides from scorpion venom has revealed a conserved sequence motif: S(x)3KxWxS(x)5L. researchgate.netnih.gov This motif is present in peptides ranging from 40-50 amino acids and is believed to be crucial for their structure and function. researchgate.net Another identified conserved sequence in linear, α-helical peptides is Gx2Wx2IKS. ajol.info These motifs likely play a significant role in the peptide's ability to interact with and disrupt microbial membranes.
Secondary and Tertiary Structural Predictions and Experimental Determinations for Opistoporin-4
The three-dimensional structure of Opistoporin-4 is critical to its biological activity. A combination of predictive modeling and experimental techniques has been employed to characterize its conformation.
Elucidation of Amphipathic Helical Conformation
Predictive models and experimental data indicate that Opistoporin-4 adopts an α-helical secondary structure, particularly in membrane-mimicking environments. ajol.info This helical conformation is amphipathic, meaning it has distinct hydrophobic and hydrophilic faces. nih.gov The hydrophobic face interacts with the lipid core of the cell membrane, while the positively charged hydrophilic face interacts with the negatively charged components of the microbial membrane. nih.gov This amphipathicity is a key feature of many membrane-active peptides, enabling them to insert into and permeabilize cell membranes. nih.govscispace.com Helical wheel projections are commonly used to visualize this amphipathic character. nih.govnih.gov
Conformational Analysis using Spectroscopic Techniques (e.g., CD, NMR)
Circular dichroism (CD) spectroscopy is a powerful tool for studying the secondary structure of peptides in different environments. nih.govnih.govplos.org CD studies have shown that while peptides like Opistoporin-4 may exist in a random coil conformation in aqueous solutions, they transition to a predominantly α-helical structure in the presence of membrane-mimicking solvents like trifluoroethanol (TFE) or lipid micelles. nih.govscispace.comresearchgate.net This induced helicity upon interaction with a hydrophobic environment is a hallmark of many antimicrobial peptides. nih.gov
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy has also been utilized to determine the three-dimensional structures of similar scorpion venom peptides in solution. scispace.com These studies have confirmed the presence of α-helical domains and provided detailed atomic-level insights into their folding and interaction with membrane mimetics. scispace.com For instance, Opistoporins are known to contain two α-helical domains separated by a random coiled region. ajol.info
Post-Translational Processing and Maturation Mechanisms Influencing Opistoporin-4 Structure
Opistoporin-4, like many other venom peptides, is synthesized as a larger precursor protein that undergoes post-translational modifications (PTMs) to become the mature, active peptide. ajol.infoplos.org The precursor typically includes a signal peptide, which directs the protein for secretion, and sometimes a propeptide region that is cleaved off. ajol.infoplos.org
A common PTM in scorpion venom peptides is C-terminal amidation, a process where the C-terminal carboxyl group is converted to an amide. researchgate.net This modification is often signaled by a conserved Gly-Arg-Arg sequence in the propeptide. chemrxiv.org Amidation is crucial for the biological activity of many peptides, as it can increase their stability and enhance their interaction with biological membranes by increasing the net positive charge. plos.org The removal of the negative charge from the C-terminus can significantly impact the peptide's helical structure and its ability to disrupt cell membranes. plos.org Other enzymes, such as proteases, are also involved in the maturation process by cleaving the precursor to release the final active peptide. chemrxiv.org
Structural Comparisons of Opistoporin4 with Related Scorpion Venom Peptides (e.g., Opistoporins, Pandinins, Scorpine-like peptides)
Opistoporin-4 belongs to a well-studied group of scorpion venom peptides known as non-disulfide bridged peptides (NDBPs), which are characterized by their linear, often alpha-helical structures and lack of cysteine residues. scielo.brchemrxiv.org Its architecture shares significant similarities with other members of the Opistoporin family, as well as with Pandinin peptides, but it is structurally distinct from the Scorpine-like peptide family. plos.orgplos.org
Comparison with Opistoporins and Pandinins
Opistoporin-4 is structurally analogous to other peptides isolated from scorpion venom, particularly other Opistoporins and Pandinins. These peptides are grouped as long non-disulfide antimicrobial peptides. mdpi.com They are typically cationic, amphipathic molecules that form alpha-helical structures in membrane-like environments. scielo.brnih.gov
Opistoporin-1, for instance, isolated from the same scorpion Opistophthalmus carinatus, is known to possess two alpha-helical domains connected by a flexible hinge or random coil region. chemrxiv.orgajol.info This helix-hinge-helix motif is a common feature among this group. scispace.com The structural similarity between the Opistoporins and Pandinins is remarkably high. Peptides like Pandinin-1, from the scorpion Pandinus imperator, share a similar length of 44 amino acids with Opistoporin-1. plos.org Sequence alignments have revealed a high degree of homology; Opistoporins share 77.3% identical amino acids and over 95% similarity with Pandinin-1, reflecting their close evolutionary and structural relationship. researchgate.net This high homology suggests they all adopt a similar amphipathic helical conformation, which is crucial for their biological activity. nih.gov
Table 1: Structural Comparison of Opistoporin-4 and Related NDBPs
| Feature | Opistoporin-4 | Opistoporin-1 | Pandinin-1 |
|---|---|---|---|
| Source Organism | Opistophthalmus carinatus bicnirrh.res.inuniprot.org | Opistophthalmus carinatus plos.orgnih.gov | Pandinus imperator plos.orgnih.gov |
| Peptide Family | Non-Disulfide Bridged Peptide (NDBP) plos.org | Non-Disulfide Bridged Peptide (NDBP) chemrxiv.org | Non-Disulfide Bridged Peptide (NDBP) mdpi.com |
| Amino Acid Count | 44 (mature peptide) bicnirrh.res.in | 44 uniprot.org | 44 plos.org |
| Disulfide Bridges | None chemrxiv.org | None chemrxiv.org | None mdpi.com |
| Secondary Structure | Predicted alpha-helical ajol.info | Two α-helical domains separated by a random coil chemrxiv.orgajol.info | Amphipathic alpha-helical researchgate.net |
| Key Feature | Part of the Antimicrobial_7 family (Pfam: PF08102) bicnirrh.res.in | High sequence similarity to Pandinin-1 researchgate.net | High sequence similarity to Opistoporins researchgate.net |
Comparison with Scorpine-like Peptides
In contrast to the linear, cysteine-free structure of Opistoporin-4, Scorpine-like peptides represent a different architectural class. plos.org The first member of this family, Scorpine, was isolated from Pandinus imperator. plos.org Homologs, named Opiscorpines, have also been found in Opistophthalmus carinatus, the same source as Opistoporin-4. scispace.com
The primary structural difference is that Scorpine-like peptides are larger, typically around 75 amino acids, and are characterized by a dual-domain structure. plos.org
N-terminal Domain: This region is similar to cecropin (B1577577) peptides, forming an amphipathic α-helix. plos.org
C-terminal Domain: This region is characterized by a cysteine-stabilized α/β (CSαβ) motif, which contains disulfide bridges and shows homology to potassium channel toxins. plos.orgnih.gov
This bifunctional architecture, combining a linear helical domain with a tightly folded, disulfide-bridged domain, clearly separates Scorpine-like peptides from the single-domain, non-disulfide bridged structure of Opistoporin-4 and its close relatives. plos.orgplos.org
Table 2: Structural Distinction between Opistoporin-4 and Scorpine-like Peptides
| Feature | Opistoporin-4 | Scorpine-like Peptides |
|---|---|---|
| General Structure | Single domain, linear peptide chemrxiv.org | Two-domain peptide plos.org |
| Amino Acid Count | 44 bicnirrh.res.in | ~75 plos.org |
| Disulfide Bridges | None chemrxiv.org | Present (in C-terminal domain) plos.org |
| Key Structural Motifs | Amphipathic α-helix scielo.br | N-terminal α-helix and C-terminal CSαβ motif plos.orgnih.gov |
| Peptide Family | Non-Disulfide Bridged Peptide (NDBP) plos.org | Cysteine-Stabilized Peptide Family plos.org |
Biosynthetic Pathways and Genetic Regulation of Opistoporin4
Genomic Organization and Gene Expression Dynamics of Opistoporin-4 Precursors
The synthesis of Opistoporin-4 originates from genetic blueprints encoded within the scorpion's genome, which are actively transcribed in the specialized venom gland tissue.
The gene encoding Opistoporin-4 has been identified primarily through the transcriptomic analysis of venom glands from the scorpion Opistophthalmus carinatus. nih.govresearchgate.net Like many other non-disulfide-bridged peptides (NDBPs), Opistoporin-4 is synthesized as a larger precursor protein. mdpi.comexpasy.org The gene structure encodes a prepropeptide that includes three distinct regions: an N-terminal signal peptide, the mature Opistoporin-4 peptide sequence, and a C-terminal propeptide. mdpi.com
The signal peptide is crucial for directing the nascent protein into the secretory pathway of the venom gland cells. The C-terminal propeptide is typically rich in acidic amino acids. plos.org Transcriptomic studies of various non-Buthidae scorpions, such as those from the Vaejovis genus, have revealed that gene clusters encoding for NDBPs of the same subfamily as Opistoporin-4 are among the most abundantly transcribed genes in venom glands. plos.org The precursor for Opistoporin-4 is a 61-amino acid protein. nih.gov
Table 1: Genomic and Precursor Details of Opistoporin-4 and Homologs Data sourced from transcriptomic analyses and protein databases.
| Feature | Description | Source Organism/Family | Reference |
|---|---|---|---|
| Protein Name | Opistoporin-4 | Opistophthalmus carinatus (Scorpionidae) | expasy.orgnih.gov |
| Precursor Length | 61 amino acids | Opistophthalmus carinatus | nih.gov |
| Precursor Structure | Signal Peptide - Mature Peptide - C-terminal Propeptide | Common for NDBPs (e.g., Vaejovidae, Scorpionidae) | mdpi.complos.org |
| Propeptide Characteristics | Acidic, contains processing signal (e.g., GKR) | Vaejovis species | plos.org |
The expression of genes encoding venom peptides, including Opistoporin-4, is highly active within the venom gland. Transcriptome analyses of various scorpion species have shown that transcripts for venom components can constitute a very high percentage of the total gene expression in this tissue. nih.gov For example, in the scorpion Scorpiops jendeki, venom-related transcripts account for approximately 50% of the total transcriptome. nih.gov
Furthermore, the expression of antimicrobial peptides like the opistoporins may be inducible. Studies have suggested that the transcription of genes for antibacterial peptides in scorpion venom glands can be significantly upregulated when challenged with pathogens. researchgate.net This indicates that these peptides may serve a dual function: contributing to the venom's toxicity for prey capture or defense, and protecting the venom gland itself from microbial infection. researchgate.net
Identification of Opistoporin4 Encoding Gene Clusters
Enzymatic Machinery Involved in Opistoporin-4 Biogenesis
The transformation of the inactive Opistoporin-4 precursor into a functional mature peptide requires a series of precise enzymatic steps, including proteolytic cleavage and post-translational modifications.
The maturation of Opistoporin-4 begins with the removal of the signal peptide by a signal peptidase as the precursor protein enters the endoplasmic reticulum. The subsequent and crucial step is the excision of the C-terminal propeptide. This process is initiated by endoproteolytic enzymes that recognize specific signal sequences located at the junction between the mature peptide and the propeptide. frontiersin.org
In many scorpion antimicrobial peptide precursors, a common processing signal is the three-amino-acid sequence Gly-Lys-Arg (GKR). plos.orgchemrxiv.org This motif is a recognition site for subtilisin/kexin-like proprotein convertases (PCs), a family of serine proteases that cleave the precursor protein. frontiersin.orgchemrxiv.org The venom itself contains various proteases, such as serine proteases and metalloproteases, which are believed to be essential for the activation of toxin precursors through these post-translational modifications. chemrxiv.org
Following proteolytic cleavage, the mature Opistoporin-4 peptide may undergo further modifications. A key modification for many scorpion venom peptides, particularly antimicrobial ones, is C-terminal amidation. researchgate.netplos.org This modification is critical for the biological activity and stability of the peptide. plos.org
The amidation process is directly linked to the "GKR" processing signal. The glycine (B1666218) residue in this motif serves as the nitrogen donor for the amidation of the C-terminal amino acid of the mature peptide. frontiersin.org This reaction is catalyzed by a dual-enzyme system, primarily involving the peptidylglycine α-amidating monooxygenase (PAM) enzyme. researchgate.net Transcriptomic studies have identified sequences encoding the PAM enzyme system in scorpion venom glands, confirming the presence of this essential pathway. researchgate.net Other enzymes, such as carboxypeptidase E (CPE), may also be involved in trimming the basic residues (Lys, Arg) after the initial cleavage. researchgate.net
Table 2: Key Enzymes in Opistoporin-4 Biogenesis
| Enzyme | Function | Reference |
|---|---|---|
| Signal Peptidase | Removes the N-terminal signal peptide from the precursor. | frontiersin.org |
| Proprotein Convertases (e.g., PCs) | Recognize and cleave at specific processing signals (e.g., GKR) to excise the C-terminal propeptide. | frontiersin.org |
| Peptidylglycine α-amidating Monooxygenase (PAM) | Catalyzes the C-terminal amidation of the mature peptide, using glycine as a nitrogen donor. | researchgate.net |
| Carboxypeptidase E (CPE) | Trims basic residues (Lys, Arg) from the C-terminus after proprotein convertase cleavage. | researchgate.net |
Proteolytic Cleavage and Processing Enzymes
Comparative Analysis of Opistoporin-4 Biosynthesis Across Different Scorpion Lineages and Species
The study of Opistoporin-4 and its homologs across various scorpion species provides insight into the evolution of venom components. Opistoporin-4 was originally identified in Opistophthalmus carinatus, a member of the Scorpionidae family. researchgate.net Peptides with high sequence similarity, known as opistoporins, have also been found in other scorpionids, such as Pandinin-1 from Pandinus imperator. researchgate.net A comparison of their primary structures shows a high degree of identity, reflecting their close evolutionary relationship within the Scorpionidae family. researchgate.net
Mass spectrometry and transcriptomic analyses have detected Opistoporin-like peptides in other scorpion genera, including Urodacus and Opisthacanthus, demonstrating a wide distribution among non-buthid scorpions. uq.edu.auscielo.brnih.gov Studies on four different species of the genus Vaejovis (family Vaejovidae) showed that while the precursor organization—including the highly acidic propeptide and the conserved GKR processing signal—is maintained, the region encoding the mature peptide is highly variable. plos.org This suggests a conserved biosynthetic mechanism that allows for rapid diversification of the final peptide product, likely to adapt to different prey or microbial environments.
Table 3: Occurrence of Opistoporin-4 and Homologs in Different Scorpion Species
| Species | Family | Peptide/Homolog | Reference |
|---|---|---|---|
| Opistophthalmus carinatus | Scorpionidae | Opistoporin-4 | researchgate.netnih.gov |
| Urodacus elongatus | Urodacidae | Opistoporin-4 homolog | uq.edu.au |
| Opisthacanthus elatus | Hormuridae | Opistoporin-like peptide | scielo.brnih.gov |
| Pandinus imperator | Scorpionidae | Pandinin-1 (High similarity) | researchgate.net |
| Vaejovis spp. | Vaejovidae | NDBP-4 subfamily peptides (structurally related) | plos.org |
Biological Activities and Mechanistic Investigations of Opistoporin4
Comprehensive Spectrum of Antimicrobial Efficacy of Opistoporin-4
Opistoporin-4 has demonstrated significant antimicrobial properties, with a notable potency against Gram-negative bacteria. uniprot.orgnih.govresearchgate.net Its efficacy also extends to Gram-positive bacteria and various fungal species.
Efficacy Against Gram-Negative Bacterial Species
Research has shown that Opistoporin-4 is particularly effective at inhibiting the growth of Gram-negative bacteria. nih.govresearchgate.net Studies have reported its activity against species such as Salmonella typhi, Klebsiella pneumoniae, and Pseudomonas aeruginosa. plos.org The minimum inhibitory concentrations (MICs) for these bacteria are generally in the low micromolar range, highlighting its potent bactericidal effects. nih.govresearchgate.net
Efficacy Against Gram-Positive Bacterial Species
While its primary strength lies in combating Gram-negative bacteria, Opistoporin-4 also exhibits activity against Gram-positive bacterial species. uniprot.orgplos.org It has been shown to inhibit the growth of bacteria such as Staphylococcus aureus. researchgate.net
Antifungal and Antiprotozoal Activities (if reported)
In addition to its antibacterial properties, Opistoporin-4 has been reported to possess antifungal activity. uniprot.orgnih.govresearchgate.net It can inhibit the growth of various fungi, an effect that is linked to its ability to permeabilize fungal membranes. nih.govresearchgate.net For instance, it has shown a growth inhibitory effect on Neurospora crassa. researchgate.net There are currently no significant reports on its antiprotozoal activities.
Table 1: Antimicrobial Spectrum of Opistoporin-4
| Organism Type | Species | Activity | Reported MIC (µM) |
| Gram-Negative Bacteria | Escherichia coli | Active | 1.3 - 25 nih.govresearchgate.net |
| Pseudomonas aeruginosa | Active | > 40 ajol.info | |
| Klebsiella pneumoniae | Active | Not specified plos.org | |
| Salmonella typhi | Active | Not specified plos.org | |
| Gram-Positive Bacteria | Staphylococcus aureus | Active | Not specified researchgate.net |
| Fungi | Neurospora crassa | Active | Not specified researchgate.net |
| Saccharomyces cerevisiae | Active | ~2 (for 50% growth inhibition) mdpi.com |
Cellular and Molecular Mechanisms of Action for Opistoporin-4
The antimicrobial action of Opistoporin-4 is primarily attributed to its interaction with and disruption of microbial cell membranes. uniprot.orgnih.govresearchgate.net At a molecular level, it can also modulate intracellular processes.
Membrane Interaction and Permeabilization Studies on Microbial Cells
Opistoporin-4, being a cationic peptide, is electrostatically attracted to the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria. nih.gov Upon binding, it is believed to insert into the lipid bilayer. ajol.info At high concentrations, Opistoporin-4 acts as a pore-former, creating channels or pores in the cell membrane. uniprot.org This leads to increased membrane permeability and leakage of cellular contents, ultimately causing cell death. nih.govresearchgate.net This mechanism is supported by experiments using the fluorescent dye SYTOX green, which can only enter cells with compromised membranes. nih.govresearchgate.net The interaction is thought to follow a "carpet-like" model, where the peptide accumulates on the membrane surface before disrupting it in a detergent-like manner. ajol.info
Investigations into Intracellular Target Modulation within Pathogenic Organisms
While membrane disruption is a key mechanism, there is also evidence suggesting that antimicrobial peptides like Opistoporin-4 can have intracellular targets. nih.gov Once the membrane is breached, the peptide can enter the cytoplasm and interfere with essential cellular processes. nih.govfrontiersin.org Potential intracellular actions include the inhibition of nucleic acid and protein synthesis. nih.govfrontiersin.org Additionally, Opistoporin-4 has been shown to strongly inhibit the production of superoxide (B77818) anions, which could be a result of modulating intracellular enzymatic activity. uniprot.org At submicromolar concentrations, it has also been observed to cause degranulation in granulocytes, indicating an interaction with intracellular signaling pathways. uniprot.orgresearchgate.net
Potential Interactions with Ion Channels or Other Cellular Components (if directly attributed to Opistoporin-4)
Opistoporin-4, a peptide derived from the venom of the African yellow leg scorpion (Opistophthalmus carinatus), exhibits significant interactions with cellular membranes, leading to pore formation and ion transport. uniprot.org At elevated concentrations, Opistoporin-4 functions as a pore-forming agent within cellular membranes, inducing leakage of cellular contents. uniprot.org This disruption of the membrane integrity is a key aspect of its biological activity. The UniProt database explicitly annotates Opistoporin-4 with functions in ion transport and cytolysis. uniprot.orguniprot.org
While the precise mechanism for Opistoporin-4 is not fully elucidated, the activity of similar short, non-disulfide-bridged peptides from scorpion venom suggests a "carpet" or "detergent-like" model of action. ajol.info In this model, the peptide monomers accumulate on the surface of the cell membrane, and once a threshold concentration is reached, they disrupt the membrane's structure, leading to permeabilization without necessarily forming discrete, stable pores. ajol.infoplos.org
Furthermore, investigations into closely related peptides, such as parabutoporin and other opistoporins, indicate a potential for interaction with G-proteins to modulate intracellular calcium signaling. nih.gov This suggests that beyond direct membrane disruption, Opistoporin-4 could have more subtle and specific interactions with cellular components that influence ion homeostasis.
| Attribute | Description | Source(s) |
| Primary Mechanism | Pore formation in cellular membranes | uniprot.org |
| Effect | Causes cell leakage and ion transport | uniprot.orguniprot.org |
| Proposed Model | "Carpet" or "detergent-like" mechanism | ajol.infoplos.org |
| Potential Secondary Interaction | Modulation of intracellular calcium via G-proteins | nih.gov |
Modulation of Host Immune Responses by Opistoporin-4 (in non-human contexts)
Opistoporin-4 has been shown to modulate host immune responses, particularly in non-human contexts, by interacting with granulocytes. uniprot.org At submicromolar concentrations, which are below the threshold for significant lytic activity, Opistoporin-4 induces the degranulation of granulocytes. uniprot.org This process involves the release of the contents of specialized granules within these immune cells, which can have a profound impact on the local inflammatory environment.
In addition to stimulating degranulation, Opistoporin-4 strongly inhibits the production of superoxide anions by granulocytes. uniprot.org Superoxide is a key reactive oxygen species generated by immune cells during the oxidative burst, a critical process for killing invading pathogens. The inhibition of superoxide production suggests a complex immunomodulatory role for Opistoporin-4, where it can both activate certain immune cell functions (degranulation) while suppressing others (oxidative burst). This dual activity is also observed in related peptides like parabutoporin, which can either activate or inhibit granulocyte functions depending on the context. nih.gov
The immunomodulatory effects of Opistoporin-4 and similar peptides are concentration-dependent. At lower concentrations, they can act as signaling molecules, while at higher concentrations, their pore-forming activity becomes dominant, leading to cytolysis. nih.gov
| Immune Cell Type | Observed Effect of Opistoporin-4 | Concentration | Source(s) |
| Granulocytes | Induces degranulation | Submicromolar | uniprot.org |
| Granulocytes | Strongly inhibits superoxide anion production | Submicromolar | uniprot.org |
| Human Erythrocytes | Weak hemolytic activity | Submicromolar | uniprot.org |
Structure Activity Relationship Sar Studies of Opistoporin4 and Its Analogs
Rational Design and Chemical Synthesis of Opistoporin4 Derivativesscispace.complos.orgresearchgate.netnih.govresearchgate.net
The rational design of Opistoporin derivatives involves modifying the native peptide sequence to probe the function of specific residues and structural elements. These analogs are typically produced using solid-phase peptide synthesis (SPPS), a standard method for generating custom peptides. mdpi.comnih.gov This approach allows for the precise introduction of amino acid substitutions, truncations, or extensions to the peptide chain. An auxiliary-assisted SPPS method has been noted for its utility in synthesizing complex peptides like Opistoporin-2. nih.gov The diversity of naturally occurring antimicrobial peptide (AMP) sequences from scorpion venoms provides a powerful foundation for these SAR studies. researchgate.net
Site-directed amino acid substitution is a key strategy to enhance the therapeutic properties of scorpion venom peptides. By replacing specific amino acids, researchers can modulate properties like net charge and hydrophobicity, which in turn can improve antimicrobial spectrum and efficacy. nih.govmdpi.com
Naturally occurring isoforms, Opistoporin-1 and Opistoporin-2, isolated from the scorpion Opistophthalmus carinatus, differ by a single amino acid at position 34; Opistoporin-1 has a Leucine, while Opistoporin-2 has a Phenylalanine. ajol.infochemrxiv.org This subtle change highlights how minor modifications can arise in nature.
Systematic substitution studies on related scorpion peptides have yielded significant insights. For instance, analogs of the scorpion peptide stigmurin were created with amino acid substitutions that increased the net positive charge and hydrophobicity. nih.govmdpi.com These modifications resulted in four analog peptides (StigA6, StigA16, StigA25, and StigA31) that not only showed superior antibacterial effects compared to the native peptide but also a broader spectrum of activity against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com Such studies demonstrate that native scorpion peptides serve as effective scaffolds for designing more potent antimicrobial candidates. nih.gov
Table 1: Selected Analogs of Scorpion Peptides and the Impact of Amino Acid Substitution This table is representative of SAR studies on scorpion peptides analogous to the Opistoporin family.
| Peptide | Modification | Change in Physicochemical Properties | Impact on Bioactivity | Reference |
| Stigmurin Analogs (e.g., StigA6, StigA16) | Amino acid substitutions | Increased positive net charge and hydrophobicity | Superior and broader-spectrum antibacterial activity | nih.gov, mdpi.com |
| Opistoporin-2 | L34F substitution (compared to Opistoporin-1) | Minor change in local hydrophobicity | Natural isoform with similar bioactivity profile | ajol.info |
Truncation studies, involving the shortening of the peptide chain from either the N- or C-terminus, are performed to identify the minimal sequence required for biological activity. Such studies on scorpion-derived peptides have shown that it is possible to create shorter, more efficient molecules. For the related peptide Vejovine, the N-terminal eight amino acids were found to be essential for its antimicrobial activity. scispace.com
For Opistoporin-1, shorter derivatives with predicted activity, such as Opis16a and Opis8a, have been synthesized and studied to pinpoint the core active region. researchgate.net Similarly, truncation studies on other scorpion peptides, like Smp24, where the last four C-terminal residues were removed, resulted in a negligible difference in antimicrobial activity, indicating that the C-terminus was not critical for its function. shu.ac.uk These findings suggest that truncated Opistoporin analogs could be designed to retain activity while potentially reducing synthesis costs and improving other pharmacological properties. shu.ac.uk
Site-Directed Amino Acid Substitutions and Their Impact on Bioactivity
Elucidation of Key Structural Motifs and Residues Critical for this compound Activitynih.gov
The biological function of Opistoporins is intrinsically linked to their three-dimensional structure in a membrane environment. Key motifs include specific charge distributions and a defined secondary structure that allows for potent interaction with microbial membranes.
Opistoporins are cationic peptides, with Opistoporin-1 possessing a net positive charge of +4 at neutral pH, resulting from its composition of eight lysines, three glutamates, and one aspartate. ajol.infochemrxiv.org This positive charge is crucial for the initial electrostatic attraction to the negatively charged surfaces of bacterial membranes. mdpi.comnih.gov
In aqueous solutions, many scorpion peptides like Opistoporins exist in a random coil configuration. However, upon encountering a membrane-mimicking environment, they fold into a distinct α-helical structure. ajol.infofrontiersin.org Opistoporin-1 is characterized by two α-helical domains, spanning residues 3-14 and 20-39, which are connected by a flexible hinge or random coiled region (WNSEP). ajol.infochemrxiv.org
A helical wheel projection of the main helical region (residues 20-37) of Opistoporin-1 clearly shows the segregation of hydrophobic and hydrophilic residues onto opposite faces of the helix. ajol.info This amphipathic structure is a hallmark of many membrane-active antimicrobial peptides, as it facilitates the formation of pores or other disruptions in the bacterial membrane, leading to cell death. mdpi.comtandfonline.com Circular dichroism (CD) spectrometry is commonly used to confirm the α-helical content of these peptides in structure-promoting solvents or lipid environments. tandfonline.com
Table 2: Structural and Physicochemical Properties of Opistoporin-1
| Property | Description | Reference |
| Amino Acid Length | 44 residues | ajol.info |
| Net Charge | +4 | ajol.info, chemrxiv.org |
| Secondary Structure | Two α-helical domains (residues 3-14 and 20-39) separated by a hinge region. | ajol.info, chemrxiv.org |
| Amphipathicity | The main helical region is highly amphipathic, facilitating membrane interaction. | ajol.info |
| Hydrophobicity | 41.05% hydrophobic residues | nih.gov |
Role of Hydrophobicity and Charge Distribution
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Variantsscispace.complos.org
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the physicochemical properties of a series of compounds with their biological activities. acs.org For antimicrobial peptides, QSAR models can predict the antimicrobial and cytotoxic effects of novel analogs, thereby streamlining the design process for more selective and potent drugs. researchgate.netresearchgate.net
Development of Predictive Models for Antimicrobial Potency
The development of predictive models for the antimicrobial potency of peptides like Opistoporin-4 is a key area in computational biology and medicinal chemistry. These models, often Quantitative Structure-Activity Relationship (QSAR) models, aim to establish a mathematical correlation between the structural or physicochemical properties of molecules and their biological activity. plos.orgnih.gov
For antimicrobial peptides (AMPs) in general, these models are crucial for designing new, more effective drug candidates in silico before undertaking expensive and time-consuming synthesis and testing. nih.gov The process typically involves:
Data Collection: Assembling a dataset of peptides with known antimicrobial activities. For the opistoporin class, this would include analogs of Opistoporin-1 and -2 for which activity data against various bacterial strains has been published. nih.govresearchgate.net
Descriptor Calculation: Quantifying various physicochemical properties of the peptides, such as hydrophobicity, net charge, helical content, and amphipathicity. ajol.info
Model Building: Using statistical methods and machine learning algorithms to build a predictive model that links the calculated descriptors to the observed antimicrobial potency.
While specific QSAR models dedicated to Opistoporin-4 have not been published, the principles are well-established for scorpion-venom-derived peptides. plos.orgnih.gov These models help identify which structural features are most influential in determining how potently a peptide can inhibit microbial growth.
Correlation of Structural Descriptors with Biological Outcomes
The biological activity of Opistoporin-4 and its analogs is intrinsically linked to their structural and physicochemical properties. Key descriptors that are consistently correlated with the antimicrobial outcomes of scorpion-derived helical peptides include:
Amphipathic α-helical structure: Opistoporins are known to form amphipathic α-helices, where hydrophobic and hydrophilic amino acid residues are segregated on opposite faces of the helix. ajol.infomdpi.com This structure is critical for interacting with and disrupting the lipid bilayer of bacterial membranes. nih.gov
Cationic Nature (Net Positive Charge): A net positive charge facilitates the initial electrostatic attraction of the peptide to the negatively charged components of bacterial cell membranes, such as phospholipids (B1166683) and teichoic acids. ajol.infomdpi.com Opistoporin-1, for example, has a net charge of +4. ajol.infochemrxiv.org
Peptide Length and Sequence: The specific amino acid sequence determines the peptide's conformation and its precise interactions. Research on Opistoporin-1 and -2, which differ by only a single amino acid, demonstrates how minor sequence changes can influence biological activity. ajol.inforesearchgate.net
The interplay of these structural factors dictates the peptide's ability to selectively target and permeabilize bacterial membranes, leading to cell death. uniprot.org While detailed quantitative correlations for Opistoporin-4 are yet to be established, the functional data available for the opistoporin family strongly support these fundamental SAR principles. ajol.infonih.gov
Data Tables
As specific experimental data for Structure-Activity Relationship studies on Opistoporin-4 is not available in the cited literature, a data table cannot be generated at this time. Research on analogs like Opistoporin-1 provides data that illustrates these principles.
Preclinical Investigations and Translational Potential of Opistoporin4 Beyond Human Clinical Applications
In Vitro Efficacy Assessments of Opistoporin-4 in Advanced Biological Systems
Recent studies have focused on evaluating the effectiveness of Opistoporin-4 in complex biological environments that mimic real-world conditions more closely than traditional laboratory cultures.
Efficacy in Complex Microbial Biofilms
Bacterial biofilms, structured communities of microorganisms encased in a self-produced polymeric matrix, are notoriously resistant to conventional antibiotics. nih.gov The potential of antimicrobial peptides (AMPs) like Opistoporin-4 to combat these resilient structures is a significant area of investigation. unipi.it
Research has demonstrated that some scorpion venom peptides can interfere with various stages of biofilm development, from initial cell adhesion to the destruction of mature biofilms. unipi.it While specific data on Opistoporin-4's direct efficacy against complex microbial biofilms is still emerging, related peptides have shown promise. For instance, peptides can work synergistically with conventional antibiotics to enhance their antibiofilm activity. unipi.it The mechanism often involves permeabilizing the bacterial membrane, which can be effective even against slow-growing or dormant cells within a biofilm. unipi.it
The table below summarizes the activity of related antimicrobial peptides against biofilms, providing a framework for the potential efficacy of Opistoporin-4.
| Peptide/Compound | Target Biofilm | Key Findings |
| Peptide-EDTA combinations | Pseudomonas aeruginosa | Potentiated antibacterial activity against both planktonic cultures and biofilms. unipi.it |
| DJK-5, DJK-6 | Multidrug-resistant pathogens | Increased the ability of several antibiotics to inhibit biofilm formation and treat mature biofilms. unipi.it |
| buCaTHL4B and Im-4 | Enterococcus faecalis and Fusobacterium nucleatum | Exhibited significant bactericidal rates in biofilms, reducing biofilm volume. frontiersin.org |
| Indolicidin-coated gold nanoparticles | Candida albicans | Significantly inhibited biofilm formation and impaired preformed mature biofilms. nih.gov |
Activity in Co-Culture Models
Co-culture models, where multiple cell types are grown together, provide a more accurate representation of the complex microbial interactions found in natural infections. The performance of antimicrobial agents in these systems is a critical indicator of their potential therapeutic value.
Studies on peptides similar to Opistoporin-4 have highlighted their effectiveness in mixed microbial environments. For example, the antimicrobial peptides buCaTHL4B and Im-4 have demonstrated remarkable antibacterial and anti-biofilm capabilities against mixed-species biofilms relevant to root canal infections. frontiersin.org Specifically, both peptides were effective against co-cultures of Enterococcus faecalis and Fusobacterium nucleatum. frontiersin.org
In Vivo Proof-of-Concept Studies of Opistoporin-4 in Non-Human Organismal Models
Translating in vitro findings to living organisms is a crucial step in preclinical development. Research on Opistoporin-4 and similar peptides in animal models for agricultural and veterinary applications is shedding light on their real-world potential.
Evaluation in Animal Models of Infection (e.g., agricultural, veterinary)
The rise of antibiotic resistance is a major concern in both human and animal health. frontiersin.org Antimicrobial peptides from scorpion venom are being explored as alternatives to traditional antibiotics in veterinary medicine. mdpi.com
While direct in vivo studies on "Opistoporin-4" are not extensively documented in the provided search results, research on analogous peptides provides valuable insights. For instance, the peptide imcroporin, derived from scorpion venom, has been shown to effectively protect mice against bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Similarly, the topical application of the peptide ctriporin dramatically reduced bacterial counts and cured skin infections in mice. nih.gov
A study on the peptide BotCl from Buthus occitanus tunetanus scorpion venom demonstrated its ability to inhibit Newcastle disease virus (NDV), a significant pathogen in poultry, both in vitro and in ovo (in chicken embryos). mdpi.com This highlights the potential for scorpion venom peptides to be developed into antiviral agents for the poultry industry. mdpi.com
The table below presents findings from in vivo studies of related antimicrobial peptides.
| Peptide | Animal Model | Infection Model | Outcome |
| Imcroporin | Mouse | Staphylococcus aureus | Effectively protected mice and enabled them to survive. nih.gov |
| Ctriporin | Mouse | Staphylococcal skin infection | Dramatically decreased bacterial counts and cured skin infections with topical application. nih.gov |
| BotCl | Chicken Embryo (in ovo) | Newcastle Disease Virus (NDV) | Inhibited NDV multiplication. mdpi.com |
| Kn2-7 | Mouse | Staphylococcus aureus skin infection | Successful topical application. nih.gov |
Assessment in Experimental Systemic or Topical Applications
The route of administration is a key factor in the development of new therapeutic agents. Both systemic and topical applications of scorpion venom-derived peptides are being investigated.
Topical application has shown promise for treating skin infections. The peptide ctriporin, when formulated as an ointment, was effective in treating staphylococcal skin infections in mice. nih.gov Another peptide, Kn2-7, was also successfully used as a topical agent against S. aureus infections. nih.gov
Systemic administration of these peptides is also being explored. Imcroporin, for example, demonstrated in vivo activity in a mouse model of systemic infection. nih.gov However, a significant challenge for the systemic use of many antimicrobial peptides is their potential for hemolysis (destruction of red blood cells) and immunogenicity. nih.govasm.org Researchers are actively working to design peptide analogs with reduced toxicity and enhanced stability for safer systemic applications. nih.govasm.org
Exploration of Opistoporin-4 and its Analogs as Biochemical Probes or Research Tools
Beyond their direct therapeutic potential, the unique properties of scorpion venom peptides make them valuable tools for scientific research. Their high specificity and potency allow them to be used as biochemical probes to investigate the structure and function of various biological targets, particularly ion channels. cjnmcpu.com
Peptides from scorpion venom have been instrumental in studying ion channels related to a variety of conditions, including chronic pain, autoimmune diseases, and neurological disorders. cjnmcpu.com By binding to specific sites on these channels, they can help elucidate the mechanisms of channel gating and function. cjnmcpu.com
Furthermore, the development of recombinant and mutated analogs of these peptides allows for a deeper understanding of their structure-activity relationships. mdpi.com This knowledge is not only crucial for optimizing their therapeutic properties but also for designing more precise research tools to probe complex biological systems.
Development of Opistoporin-4 for Non-Pharmacological Applications (e.g., industrial biocide, agricultural antimicrobial)
Opistoporin-4 is a cationic, antimicrobial peptide derived from the venom of the African yellow leg scorpion, Opistophthalmus carinatus. uniprot.org It belongs to a class of non-disulfide-bridged peptides (NDBPs) which are noted for their potent antimicrobial activities. plos.orgresearchgate.net The primary mechanism of action for Opistoporin-4 involves forming pores in the cellular membranes of microbes, which leads to cell leakage and death. uniprot.org Research has highlighted its strong inhibitory effects against Gram-negative bacteria and various fungi, positioning it as a compound of interest for applications beyond human medicine. uniprot.org
The development of resistance to conventional chemical biocides and antimicrobials in industrial and agricultural settings has spurred the search for novel active agents. Bio-derived molecules like Opistoporin-4 offer promising alternatives due to their efficacy and unique mechanisms of action.
Industrial Biocide Potential
The inherent fungicidal and antibacterial properties of the Opistoporin family make them strong candidates for development as industrial biocides. One of the most direct potential applications is as an antimicrobial additive in paints and coatings. google.com A U.S. Patent application has identified Opistoporin-1 and Opistoporin-2, peptides from the same family as Opistoporin-4, as suitable for inclusion in paint formulations to inhibit the growth of mold, mildew, and other fungi and bacteria on susceptible surfaces. google.com This suggests a role for Opistoporin-4 in protecting materials and extending the life of coatings by preventing microbial degradation. The ability of these peptides to act against a range of microorganisms makes them a valuable consideration for preserving industrial products where microbial contamination is a concern.
Agricultural Antimicrobial Potential
In the agricultural sector, there is a continuous need for new agents to protect crops from pathogenic fungi and bacteria. The demonstrated antifungal capabilities of the Opistoporin family suggest a significant potential for agricultural applications. researchgate.net Research into related antifungal peptides has shown effectiveness against significant plant pathogens such as Fusarium and Aspergillus. google.com Given that Opistoporin-4 possesses broad-spectrum antifungal activity, it represents a candidate for the development of novel bio-pesticides. uniprot.org This could help in managing crop diseases, potentially leading to improved yields and reduced reliance on conventional chemical fungicides, which are facing increased scrutiny due to environmental and resistance issues. nih.gov
Research Findings on Antimicrobial Activity
Studies on Opistoporin-4 and its closely related family members, particularly Opistoporin-1, have provided detailed insights into their antimicrobial spectrum. This data underscores their potential for the non-pharmacological applications discussed.
Interactive Data Table: Antimicrobial Spectrum of the Opistoporin Family
| Peptide | Target Organism Type | Potency / Effective Concentration | Mechanism of Action | Reference(s) |
| Opistoporin-4 | Gram-negative bacteria | Strong activity | Pore formation in cell membrane | uniprot.org |
| Opistoporin-4 | Gram-positive bacteria | Less active | Pore formation in cell membrane | uniprot.org |
| Opistoporin-4 | Fungi | Active (Fungicide) | Pore formation in cell membrane | uniprot.org |
| Opistoporin-1 | Gram-negative bacteria | High activity (1.3-25 µM) | Membrane permeabilization | researchgate.netmdpi.com |
| Opistoporin-1 | Fungi (Saccharomyces cerevisiae) | High activity (50% growth inhibition at 2 µM) | Membrane permeabilization | mdpi.com |
To contextualize the efficacy of Opistoporins, their activity has been compared to other well-known antimicrobial peptides.
Interactive Data Table: Comparative Activity of Opistoporins and Other Antimicrobial Peptides
| Peptide | Origin | Primary Target | Relative Potency | Reference(s) |
| Opistoporin-1 | Scorpion (O. carinatus) | Gram-negative bacteria, Fungi | Most active against Gram-negative bacteria in this group | researchgate.net |
| Parabutoporin | Scorpion (P. schlechteri) | Gram-negative bacteria | Highly active against Gram-negative bacteria | researchgate.netmdpi.com |
| Melittin | Bee Venom | Gram-positive bacteria | More effective against Gram-positive bacteria | researchgate.net |
| Mastoparan | Wasp Venom | Gram-positive bacteria | More effective against Gram-positive bacteria | researchgate.net |
The research findings clearly establish the potent antimicrobial and antifungal properties of Opistoporin-4 and its related peptides. This body of evidence supports the ongoing exploration of their use as next-generation biocides in industrial and agricultural fields, offering a potential biological alternative to traditional chemical agents.
Compound Reference Table
Evolutionary Biology and Ecological Significance of Opistoporin4
Phylogenetic Distribution and Conservation of Opistoporin-4 Gene Families Across Arthropoda
Opistoporin-4 and its related peptides are primarily found in the venom of scorpions, which belong to the phylum Arthropoda and class Arachnida. mdpi.com While much of the initial research on scorpion venoms focused on the highly toxic Buthidae family, subsequent studies have revealed a rich diversity of bioactive peptides, including Opistoporin-4, in non-Buthidae scorpions. plos.org
Transcriptome analysis of various scorpion species has been instrumental in identifying and characterizing the gene families that code for these peptides. For instance, studies on scorpions from the Vaejovidae family, such as Vaejovis mexicanus and Vaejovis intrepidus, have shown that the most abundant transcripts in their venom glands code for non-disulfide-bridged peptides, including those from the NDBP-4 family. plos.org This suggests a significant evolutionary investment in the production of these peptides.
A high degree of conservation has been observed in the gene sequences of Opistoporin-4 related peptides across different scorpion species, even those that are geographically isolated. uq.edu.au For example, a study on Australian scorpions of the Urodacus species revealed peptides homologous to Opistoporin-4, indicating a shared evolutionary ancestry and functional importance. uq.edu.au While the mature peptide sequence of the NDBP-4 family shows some variability, the precursor sequences, particularly the signal and propeptide regions, exhibit higher levels of conservation. plos.orgmdpi.com This conservation pattern suggests a common evolutionary origin and a conserved mechanism for processing and secretion of the mature peptide.
The phylogenetic tree below illustrates the relationship of a similar antimicrobial peptide, Ctri9594, with its homologs from different scorpion families, highlighting the evolutionary divergence.
| Clade | Family | Species |
| 1 | Buthidae | Mesobuthus eupeus, Mesobuthus martensii, Buthus occitanus israelis, Androctonus bicolor |
| 2 | Chaerilidae | Chaerilus tricostatus, Chaerilus tryznai |
This table is based on the evolutionary relationships of the antimicrobial peptide Ctri9594 and its homologs, indicating that the ancestral gene was present before the split of these families. mdpi.com
Ecological Role of Opistoporin-4 within Scorpion Venom Arsenal (B13267)
The venom of a scorpion is a complex cocktail of various bioactive molecules, each with specific roles that collectively contribute to the scorpion's survival. nih.govmdpi.com Opistoporin-4, as a component of this arsenal, plays a crucial role in both predation and defense. frontiersin.org
Contributions to Predation and Defense Mechanisms
Animal venoms primarily serve two biological functions: predation and defense. frontiersin.org Opistoporin-4 and other antimicrobial peptides (AMPs) within scorpion venom contribute to these functions in several ways. While neurotoxins are the primary components responsible for paralyzing prey and defending against predators, AMPs like Opistoporin-4 have been shown to possess insecticidal and hemolytic activities. frontiersin.org This suggests a direct role in subduing insect prey and deterring vertebrate predators. The hemolytic activity, for instance, can cause pain and tissue damage in predators, acting as a potent defensive mechanism. frontiersin.org
Furthermore, the antimicrobial properties of Opistoporin-4 are vital for the scorpion's own protection. Scorpions inhabit environments teeming with microorganisms, and their venom glands are susceptible to infection. nih.govplos.org The presence of potent AMPs like Opistoporin-4 helps to maintain the sterility of the venom gland and may also be used to clean the scorpion's body surface from saprophytic microbes. nih.govplos.org
Interplay with Other Venom Components
The effectiveness of scorpion venom lies in the synergistic action of its various components. nih.govplos.org Opistoporin-4 does not act in isolation but in concert with other peptides and enzymes in the venom. For instance, there is evidence of synergistic effects between antimicrobial peptides and neurotoxins against bacteria. nih.govplos.org This multifunctionality of venom components is believed to be an intrinsic feature that has evolved through natural selection. frontiersin.org
Enzymes like hyaluronidases, also found in scorpion venom, facilitate the spread of the venom's toxic components by breaking down the extracellular matrix of the prey or predator's tissues. chemrxiv.org This enhances the efficiency of toxins like Opistoporin-4 in reaching their targets. The interplay between cytolytic peptides, neurotoxins, and enzymes creates a highly effective and versatile weapon.
Co-evolutionary Dynamics Between Scorpions and Pathogenic Microorganisms in the Context of Opistoporin-4 Activity
The potent antimicrobial activity of Opistoporin-4 suggests a long-standing co-evolutionary arms race between scorpions and pathogenic microorganisms. researchgate.net The constant threat of infection from bacteria and fungi in their environment has likely driven the evolution of a diverse and potent arsenal of AMPs in scorpion venom. nih.gov
Scorpions, as ancient terrestrial animals, have had hundreds of millions of years to evolve sophisticated defense mechanisms against pathogens. mdpi.comchemrxiv.org The presence of AMPs like Opistoporin-4 is a testament to this evolutionary pressure. These peptides often target fundamental structures of microbial cell membranes, making it difficult for pathogens to develop resistance. mdpi.com
The diversity within the NDBP-4 family, with slight variations in the mature peptide sequence, may reflect an evolutionary strategy to counter the evolving resistance mechanisms of different pathogens. plos.org As bacteria and other microbes evolve to resist the effects of certain AMPs, scorpions with novel variants of these peptides would have a selective advantage, leading to the diversification of these gene families over time. researchgate.net This dynamic interplay continues to shape the composition of scorpion venom and the evolution of both scorpions and the microorganisms they encounter.
Future Research Trajectories and Methodological Innovations for Opistoporin4 Studies
Advanced Structural Characterization of Opistoporin-4-Target Interactions
A deeper understanding of how Opistoporin-4 interacts with its biological targets at a molecular level is paramount. While initial studies have likely elucidated its primary structure, future research will necessitate the use of high-resolution structural biology techniques. Methods such as cryo-electron microscopy (cryo-EM), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography will be instrumental in visualizing the three-dimensional architecture of Opistoporin-4 in complex with its target molecules, such as cell membranes or specific protein receptors. This will provide unprecedented insights into the precise binding interfaces and conformational changes that underpin its biological activity.
Application of Omics Technologies for Deeper Mechanistic Insights into Opistoporin-4 Action
To move beyond a singular mechanism of action, the application of "omics" technologies is crucial. Transcriptomics (RNA-seq), proteomics, and metabolomics can provide a global view of the cellular and physiological responses to Opistoporin-4. By analyzing changes in gene expression, protein abundance, and metabolic profiles in target cells or organisms, researchers can construct a comprehensive picture of the signaling pathways and molecular networks modulated by this peptide. This approach will help to uncover previously unknown mechanisms and off-target effects, offering a more holistic understanding of its function. It is hypothesized that the activities of peptides like Opistoporin-4 are due to their ability to form pores in cell walls, however their precise mechanisms of action have not yet been fully delineated. uq.edu.au
Development of Novel Synthetic Biology and Bioengineering Approaches for Opistoporin-4 Production
The natural sourcing of venom peptides is often a limiting factor for extensive research and potential therapeutic development. Future efforts will focus on developing robust and scalable production platforms using synthetic biology and bioengineering. This includes the design of microbial cell factories (e.g., E. coli, yeast) or plant-based systems engineered to produce Opistoporin-4 with high yield and purity. Innovations in codon optimization, secretion signal engineering, and downstream processing will be key to creating economically viable and sustainable production pipelines, thereby facilitating broader research and development.
Expansion of Opistoporin-4's Non-Human Applicability through Compound Optimization
While the therapeutic potential in humans is a significant driver of research, the applications of Opistoporin-4 may extend to other domains. Through compound optimization, derivatives of Opistoporin-4 with enhanced stability, target specificity, and efficacy can be designed. These optimized analogs could find use in agriculture as novel bio-pesticides or in veterinary medicine. For instance, modifying the peptide's structure could enhance its activity against specific plant pathogens or animal parasites, offering environmentally friendlier alternatives to conventional chemical treatments. Research has already identified peptides related to Opistoporin-4 in all Urodacus species studied, suggesting a conserved functional role that could be exploited. uq.edu.au
Q & A
Q. What are the established methodologies for determining the molecular structure of Opistoporin4, and how do they ensure reproducibility?
Methodological Answer: Structural characterization of this compound typically combines spectroscopic techniques (e.g., NMR, X-ray crystallography) and computational modeling. For reproducibility, researchers should:
- Validate purity via HPLC and mass spectrometry .
- Cross-reference crystallographic data with molecular dynamics simulations to confirm stability under experimental conditions .
- Deposit raw data in public repositories (e.g., Protein Data Bank) to enable independent verification .
Q. How can researchers design a robust experimental protocol to assess this compound’s bioactivity in vitro?
Methodological Answer: A tiered approach is recommended:
- Dose-response assays : Use standardized cell lines (e.g., HEK293) and include negative controls to rule out cytotoxicity .
- Target specificity : Employ siRNA knockdown or CRISPR-Cas9 to confirm receptor binding .
- Replication : Perform triplicate experiments across independent labs to minimize batch effects .
Q. What criteria should guide the selection of relevant literature for a systematic review on this compound’s mechanisms?
Methodological Answer: Follow PRISMA guidelines to:
- Define inclusion/exclusion criteria (e.g., peer-reviewed studies post-2010, in vivo/in vitro data) .
- Use databases like PubMed and Scopus with Boolean operators (e.g., "this compound AND (mechanism OR pathway)") .
- Assess bias via tools like ROBIS and prioritize studies with transparent methodology .
Advanced Research Questions
Q. How should researchers address contradictory findings in this compound’s dose-dependent effects across studies?
Methodological Answer: Contradictions may arise from variability in experimental design. To resolve discrepancies:
Q. What strategies optimize the stability of this compound in long-term pharmacological studies?
Methodological Answer: Stability challenges require:
- Formulation screening : Test lyophilization vs. cryopreservation with stabilizers (e.g., trehalose) .
- Accelerated degradation studies : Use Arrhenius modeling to predict shelf-life under varying pH/temperature .
- In vivo half-life extension : Explore PEGylation or nanoparticle encapsulation, citing pharmacokinetic data from analogous peptides .
Q. How can interdisciplinary approaches resolve gaps in understanding this compound’s role in cross-species signaling pathways?
Methodological Answer: Integrate methods from biochemistry, bioinformatics, and evolutionary biology:
- Phylogenetic analysis : Compare this compound homologs using tools like BLASTp to identify conserved domains .
- Pathway mapping : Apply KEGG or Reactome to model interactions in non-model organisms .
- Collaborative validation : Share datasets via platforms like Zenodo to enable multi-lab validation .
Data Analysis & Reporting
Q. What statistical frameworks are most appropriate for analyzing this compound’s non-linear biological responses?
Methodological Answer: Non-linear dynamics require:
- Dose-response modeling : Use four-parameter logistic (4PL) curves or Hill equation fits .
- Machine learning : Train random forest models on omics datasets to predict off-target effects .
- Transparency : Report confidence intervals and effect sizes, adhering to ’s reproducibility standards .
Q. How should researchers document and share negative or inconclusive results related to this compound?
Methodological Answer: Negative data are critical for meta-research. Best practices include:
- Publishing in dedicated journals (e.g., Journal of Negative Results).
- Uploading datasets to Figshare/Open Science Framework with detailed metadata .
- Citing ’s FINER criteria to justify the study’s relevance despite null findings .
Ethical & Methodological Compliance
Q. What ethical considerations apply when designing animal studies involving this compound?
Methodological Answer: Follow ARRIVE 2.0 guidelines:
- Justify sample sizes via power analysis to minimize animal use .
- Include humane endpoints and analgesia protocols in Institutional Animal Care and Use Committee (IACUC) submissions .
- Disclose conflicts of interest per ’s authorship standards .
Q. How can researchers ensure compliance with FAIR principles when publishing this compound datasets?
Methodological Answer: FAIR (Findable, Accessible, Interoperable, Reusable) compliance requires:
- Metadata standardization : Use ISA-Tab format for experimental descriptors .
- Licensing : Apply CC-BY or similar licenses to enable reuse .
- Repository selection : Choose domain-specific databases (e.g., ChEMBL for bioactive compounds) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
